3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Overview
Description
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with an oxan-4-yl substituent. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
The compound, also known as 3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This results in the inhibition of tumor cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest, preventing the replication of DNA and the division of cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to induce apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine interacts with several enzymes and proteins. It has been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Cellular Effects
The compound exerts significant effects on various types of cells. It has been observed to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . The compound’s influence on cell function includes alterations in cell cycle progression and the induction of apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
The compound has shown significant inhibitory activity against CDK2 over time .
Metabolic Pathways
Given its inhibitory activity against CDK2, it is likely that it interacts with pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine can be achieved through several methods. One common approach involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes in a one-pot synthesis. This method is mild, efficient, and operationally simple, typically carried out at room temperature . Another environmentally friendly method utilizes dicationic molten salt based on Tropine, which provides an effective and affordable route for synthesizing triazolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as avoiding toxic and expensive catalysts and ligands, is emphasized to ensure sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal and insecticidal agent.
Medicine: It is being investigated for its anticancer properties, with studies showing its effectiveness against various cancer cell lines
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyrimidine ring.
1,2,4-Triazolo[4,3-c]pyrimidine: Another triazolopyrimidine derivative with different substitution patterns.
Pyrido[2,3-d]pyrimidine: A related compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine stands out due to its unique oxan-4-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-4-11-10-13-12-9(14(10)5-1)8-2-6-15-7-3-8/h8H,1-7H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDXBFFCGNNNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132977 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-11-9 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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